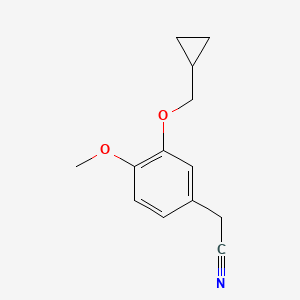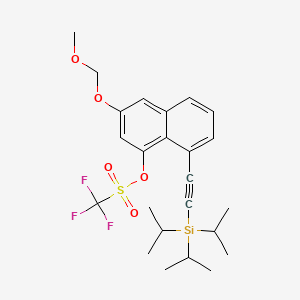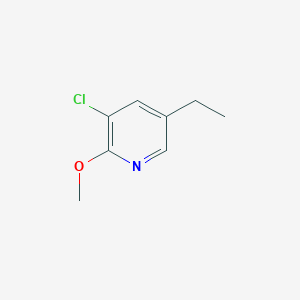![molecular formula C12H6Cl2N2 B13935340 2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
2,4-Dichlorobenzo[h]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzo[h]quinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate 2,4-quinazoline diones. This intermediate is then subjected to a chlorination reaction using a chlorinating agent such as phosphorus oxychloride in the presence of a base like trimethylamine. The reaction is carried out under reflux conditions for several hours to yield this compound .
Industrial Production Methods
For industrial production, the method involves using non-toxic solvents and accessible raw materials to ensure high reaction yield and applicability to large-scale production. The process includes the use of fatty amine as a solvent during the chlorination step, which enhances the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorobenzo[h]quinazoline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-2,4-diones.
Reduction: Dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichlorobenzo[h]quinazoline has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorobenzo[h]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound of 2,4-Dichlorobenzo[h]quinazoline, which lacks the chlorine substituents.
2,4-Dichloroquinazoline: A similar compound with chlorine atoms at the 2 and 4 positions but without the benzo[h] fusion.
Quinazolinone: A related compound with a carbonyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in nucleophilic substitution reactions, and the benzo[h] fusion increases its rigidity and planarity, affecting its interaction with biological targets .
Propiedades
Fórmula molecular |
C12H6Cl2N2 |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
2,4-dichlorobenzo[h]quinazoline |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-6H |
Clave InChI |
HVBKMOPKLPKSGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C(N=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)
![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)



